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molecular formula C10H11F2NO2 B8361742 Ethyl 4-amino-2,5-difluoro-3-methylbenzoate

Ethyl 4-amino-2,5-difluoro-3-methylbenzoate

Cat. No. B8361742
M. Wt: 215.20 g/mol
InChI Key: RXNZSRLTIUJRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05935952

Procedure details

In 50 ml of ethanol was dissolved 8.91 g of ethyl 4-amino-2,5-difluoro-3-methylbenzoate, and 50 ml of 2N aqueous sodium hydroxide solution was added to the solution, after which the resulting mixture was stirred at room temperature for three hours. To the reaction mixture was added 50 ml of 2N hydrochloric acid, and the resulting crystals were collected by filtration, to obtain 5.45 g of colorless, crystalline 4-amino-2,5-difluoro-3-methylbenzoic acid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([F:13])=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[C:4]([F:14])[C:3]=1[CH3:15].[OH-].[Na+].Cl>C(O)C>[NH2:1][C:2]1[C:12]([F:13])=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:14])[C:3]=1[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
8.91 g
Type
reactant
Smiles
NC1=C(C(=C(C(=O)OCC)C=C1F)F)C
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after which the resulting mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)O)C=C1F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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